molecular formula C30H29N5O2 B2606106 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide CAS No. 921896-78-8

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide

Cat. No.: B2606106
CAS No.: 921896-78-8
M. Wt: 491.595
InChI Key: DBQMBRPDTKXUCV-UHFFFAOYSA-N
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Description

The compound N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with a 2-methylbenzyl group at position 5, an ethyl linker at position 1, and a 3,3-diphenylpropanamide side chain. The 2-methylbenzyl and diphenylpropanamide moieties likely enhance lipophilicity and influence binding interactions with hydrophobic protein pockets.

Properties

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O2/c1-22-10-8-9-15-25(22)20-34-21-32-29-27(30(34)37)19-33-35(29)17-16-31-28(36)18-26(23-11-4-2-5-12-23)24-13-6-3-7-14-24/h2-15,19,21,26H,16-18,20H2,1H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQMBRPDTKXUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C20H23N5O2C_{20}H_{23}N_{5}O_{2}, with a molecular weight of 393.47 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a 2-methylbenzyl group and a diphenylpropanamide moiety. The detailed structural representation is crucial for understanding its biological interactions.

Kinase Inhibition

Research indicates that compounds related to N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs). These kinases play critical roles in cell cycle regulation and are implicated in various diseases, including cancer. The selectivity of these compounds for specific CDK isoforms enhances their therapeutic potential while minimizing side effects associated with broader kinase inhibition .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of related pyrazolo derivatives. For instance, certain derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. The IC50 values for COX-2 inhibition were comparable to established anti-inflammatory drugs like celecoxib . This suggests that N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide may also possess similar anti-inflammatory activities.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Biological Activity
Pyrazolo[3,4-d]pyrimidine coreEssential for kinase inhibition
2-Methylbenzyl substituentEnhances selectivity and potency
Diphenylpropanamide moietyContributes to binding affinity

These insights into SAR are critical for the design of new analogs with improved efficacy and reduced toxicity.

Case Studies and Research Findings

  • Cancer Treatment : A study demonstrated that similar pyrazolo derivatives effectively inhibited tumor growth in xenograft models by targeting CDK activity. This positions the compound as a potential candidate for cancer therapy .
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that related compounds significantly reduced inflammation markers, indicating their utility in treating inflammatory diseases .
  • Neurodegenerative Diseases : Recent investigations suggest that kinase inhibitors can play a role in neuroprotection by modulating pathways involved in neurodegeneration. Compounds similar to N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide have shown promise in this area .

Comparison with Similar Compounds

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Substituents :
    • Chromen-2-yl group with 5-fluoro and 3-(3-fluorophenyl) substitutions.
    • Benzenesulfonamide at position 4.
  • Physicochemical Properties :
    • Molecular Weight: 589.1 g/mol (M+1).
    • Melting Point: 175–178°C.
  • Synthesis : Suzuki-Miyaura coupling using palladium catalysis (PdCl₂(dppf)·CH₂Cl₂) with boronic acid intermediates .

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53)

  • Substituents :
    • Chromen-2-yl group with 5-fluoro and 3-(3-fluorophenyl) substitutions.
    • Fluorinated benzamide at position 4.

5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, 1,4-dihydro-1-methyl-4-oxo-N-[4-(2-phenyldiazenyl)phenyl]- (930469-18-4)

  • Substituents :
    • Methyl group at position 1.
    • Phenyldiazenylphenyl acetamide side chain.
  • Physicochemical Properties : Higher polarity due to the diazenyl group, which may reduce membrane permeability compared to the target compound’s diphenylpropanamide .

Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Method
Target Compound Pyrazolo[3,4-d]pyrimidine 2-Methylbenzyl, diphenylpropanamide ~565.6* Not Reported Likely Suzuki coupling†
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... Pyrazolo[3,4-d]pyrimidine Chromen-2-yl (fluoro/fluorophenyl), benzenesulfonamide 589.1 175–178 Suzuki-Miyaura coupling
Example 53 Pyrazolo[3,4-d]pyrimidine Chromen-2-yl (fluoro/fluorophenyl), fluorobenzamide ~604.1‡ Not Reported Suzuki-Miyaura coupling
930469-18-4 Pyrazolo[3,4-d]pyrimidine Methyl, phenyldiazenylphenyl acetamide ~407.4§ Not Reported Not Reported

*Estimated via molecular formula (C₃₃H₃₁N₅O₂).
†Inferred from analogous syntheses in .
‡Estimated from Example 53’s structure (C₃₂H₂₃F₂N₅O₄).
§Calculated for C₂₀H₁₇N₇O₂.

Key Observations

Fluorinated chromen-2-yl groups in analogues may increase metabolic stability but reduce solubility .

Synthetic Methodologies :

  • Suzuki-Miyaura coupling is a common strategy for pyrazolo[3,4-d]pyrimidine functionalization, as seen in . The target compound likely employs similar palladium-catalyzed cross-coupling for ethyl linker installation .

Data Limitations :

  • Pharmacological data (e.g., IC₅₀, selectivity) are absent in the provided evidence, precluding direct efficacy comparisons.
  • Melting points and solubility metrics for the target compound are unreported, limiting physicochemical profiling.

Notes

Methodological Constraints: The absence of crystallographic data (e.g., SHELX-refined structures) in the evidence limits conformational analysis.

Future Directions : Comparative studies should prioritize enzymatic assays and pharmacokinetic profiling to elucidate the target compound’s advantages over existing analogues.

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